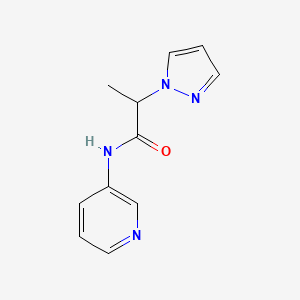
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, drug discovery, and biotechnology. This compound belongs to the class of benzimidazole derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide involves the inhibition of various cellular processes that are crucial for cancer cell survival and proliferation. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Furthermore, this compound has been found to have anti-inflammatory properties and can modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide in lab experiments is its potent anti-cancer properties, which make it an excellent candidate for studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide. One of the areas of interest is the development of new drug formulations that can improve the pharmacokinetics and pharmacodynamics of this compound. Moreover, further studies are needed to understand the molecular mechanisms underlying the anti-cancer properties of this compound and to identify potential targets for cancer therapy. Additionally, this compound can be used in combination with other drugs to enhance its therapeutic efficacy and reduce toxicity. Finally, this compound can be studied for its potential applications in other areas such as biotechnology and materials science.
Métodos De Síntesis
The synthesis of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide involves the reaction of 2-mercaptobenzimidazole with 3-pentanone followed by the reaction with 4-amino-N-(pentan-3-ylidene)benzamide. The resulting compound is then subjected to various purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide in scientific research are vast. One of the most significant applications is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models.
Another area where this compound has shown potential is in drug discovery. It can be used as a lead compound for the development of new drugs due to its unique chemical structure and pharmacological properties. Moreover, this compound has also been studied for its potential applications in biotechnology, such as in the development of biosensors and other diagnostic tools.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-3-16(4-2)23-24-19(25)15-11-9-14(10-12-15)13-26-20-21-17-7-5-6-8-18(17)22-20/h5-12H,3-4,13H2,1-2H3,(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKIQZMRTLDSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

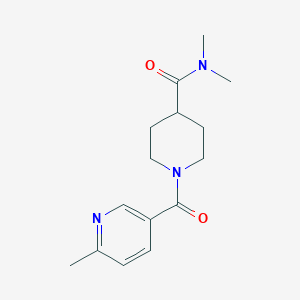
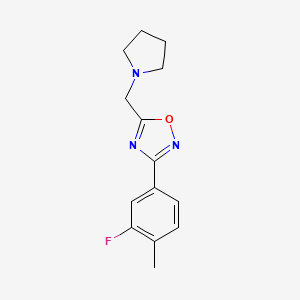
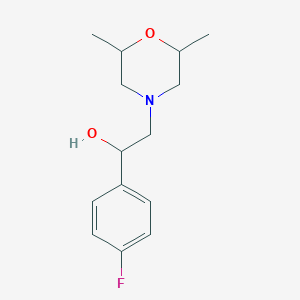
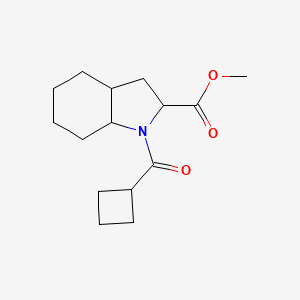
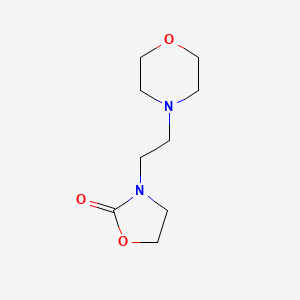
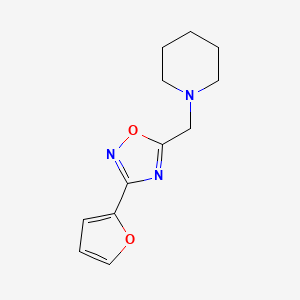
![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)
